1-(4-Chlorobenzoyl)-4-mesitylpiperazine
Description
1-(4-Chlorobenzoyl)-4-mesitylpiperazine is a piperazine derivative featuring a 4-chlorobenzoyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) substituent at the 4-position of the piperazine ring. The compound’s structure combines electron-withdrawing (chlorobenzoyl) and sterically bulky (mesityl) groups, which influence its physicochemical and pharmacological properties. Piperazine derivatives are widely studied for their versatility in drug design, particularly in modulating receptor binding and pharmacokinetic profiles .
The molecular formula of this compound is C₂₀H₂₂ClN₂O, with a molecular weight of 344.86 g/mol.
Properties
Molecular Formula |
C20H23ClN2O |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
VMXUXUGIQGMNBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are structurally diverse, with variations in substituents significantly affecting their biological activity, solubility, and metabolic stability. Below is a comparative analysis of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine and related compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: 4-Chlorobenzoyl Group: Present in both this compound and the thiophene derivative from , this group enhances lipophilicity and receptor binding via halogen interactions. In the thiophene compound, it contributes to allosteric modulation of adenosine receptors . Mesityl Group: Unlike smaller substituents (e.g., 4-chlorophenyl in 4-CPP), the mesityl group in the target compound introduces significant steric bulk, which may reduce off-target interactions but could also limit solubility .
Structural Complexity vs. Simplicity: Simple derivatives like 4-CPP (molecular weight 198.68 g/mol) are easier to synthesize but lack the multifunctional groups required for selective receptor targeting. The target compound’s dual substituents (chlorobenzoyl and mesityl) balance electronic and steric effects, a strategy seen in advanced drug candidates like the adenosine receptor enhancers .
The mesityl group could confer unique pharmacokinetic advantages, such as prolonged half-life due to reduced metabolic degradation .
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